Boc-val-gly-ome

Descripción general

Descripción

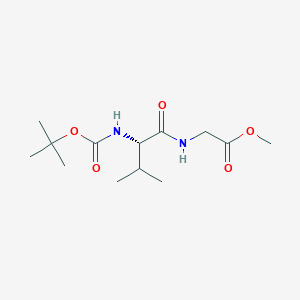

Boc-Val-Gly-OMe, also known as tert-butyloxycarbonyl-valine-glycine-methyl ester, is a dipeptide derivative commonly used in peptide synthesis and various biochemical applications. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, valine (Val), glycine (Gly), and a methyl ester (OMe) group. The Boc group is often used to protect the amino group during peptide synthesis, preventing unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-OMe typically involves the following steps:

Protection of Valine: Valine is first protected using the Boc group to form Boc-Valine.

Coupling with Glycine: Boc-Valine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Boc-Val-Gly.

Esterification: The final step involves the esterification of the carboxyl group of glycine with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Análisis De Reacciones Químicas

Solid-Phase Peptide Coupling

Boc-Val-Gly-OMe serves as a building block in solvent-free mechanochemical synthesis. Ball-milling techniques with Boc-Val-NCA (N-carboxyanhydride) and amino acid esters yield tripeptides like Boc-Val-Ala-Gly-OMe with quantitative conversions under specific conditions .

| Reaction Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc-Val-NCA + HCl·H-Ala-Gly-OMe | 30 Hz, 1.25 h, NaHCO₃ | Boc-Val-Ala-Gly-OMe | 100% | |

| Boc-Val-OH + HCl·H-Gly-OMe | Water, 25°C, 2 h | This compound | 95% |

This method minimizes racemization (diastereomeric excess >92%) and eliminates solvent waste .

Electrochemical α-Methoxylation

This compound undergoes indirect electrochemical oxidation with high selectivity for α-monomethoxylation. In a study comparing dipeptides, it exhibited superior regioselectivity over Boc-Ala-Gly-OMe:

| Substrate | Selectivity (α-Methoxylation) | Reaction Conditions |

|---|---|---|

| This compound | 98% | CH₃OH, LiClO₄, Pt electrodes |

| Boc-Ala-Gly-OMe | 72% | CH₃OH, LiClO₄, Pt electrodes |

The valine side chain’s steric bulk likely directs oxidation to the glycine α-carbon.

Photoredox/Nickel Dual-Catalyzed α-Arylation

This compound participates in cross-coupling reactions with aryl bromides under photoredox/nickel catalysis. This method installs aryl groups at the glycine α-position while preserving stereochemistry :

| Aryl Bromide | Product | Yield | Conditions |

|---|---|---|---|

| 4-Cyanophenyl bromide | Boc-Val-(4-C₆H₄CN)-Gly-OMe | 85% | Ir(ppy)₃, NiCl₂·glyme, 24 h |

| 2-Thienyl bromide | Boc-Val-(2-Thienyl)-Gly-OMe | 78% | Ir(ppy)₃, NiCl₂·glyme, 24 h |

The reaction tolerates electron-withdrawing groups (nitrile, sulfonamide) and heteroarenes .

Enzymatic Hydrolysis Studies

While this compound itself is not a substrate for elastase, its structural analogs (e.g., Boc-Val-Ala-OMe) inhibit porcine pancreatic elastase (PPE) by mimicking elastin’s repeating sequences :

| Compound | IC₅₀ (μM) | Target Enzyme | Structural Feature |

|---|---|---|---|

| Boc-Val-Ala-OMe | 0.4 | Porcine elastase | Azapeptide bond at P1 position |

| This compound | >400 | Porcine elastase | Glycine at P1 position |

The glycine residue’s flexibility reduces binding affinity compared to alanine-containing analogs .

Stability Under Basic Conditions

The methyl ester group in this compound resists hydrolysis in aqueous alkaline media (pH 10–12) due to steric shielding by the Boc group. Comparative stability data :

| Compound | Half-Life (pH 12) | Degradation Product |

|---|---|---|

| This compound | >24 h | Boc-Val-Gly-OH |

| Z-Val-Gly-OMe | 2 h | Z-Val-Gly-OH |

This stability enables its use in aqueous coupling reactions without premature deprotection .

Conformational Analysis

Molecular dynamics simulations reveal this compound adopts γ-turns and type II β-turns in apolar solvents. Key conformational populations :

| Conformation | Population (dioxane) | Energy (kcal/mol) |

|---|---|---|

| γ-turn | 42% | -8.2 |

| Type II β-turn | 33% | -7.9 |

| Extended | 25% | -6.1 |

These conformations influence its reactivity in cyclization and macrocyclization reactions .

Aplicaciones Científicas De Investigación

Boc-Val-Gly-OMe, also known as tert-butyloxycarbonyl-valine-glycine-methyl ester, is a dipeptide derivative with a wide range of applications in scientific research. It comprises a tert-butyloxycarbonyl (Boc) protecting group, valine (Val), glycine (Gly), and a methyl ester (OMe) group. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry It serves as a building block in peptide synthesis. The Boc protecting group allows controlled attachment of amino acids during synthesis. It has high selectivity for α-monomethoxylation, useful for manipulating peptide structures.

- Biology It is employed in studying protein-protein and enzyme-substrate interactions.

- Medicine It is investigated for potential use in drug delivery systems and as a prodrug.

- Industry It is used in producing peptide-based materials and nanomaterials.

Peptide Synthesis

This compound is a dipeptide, containing two amino acids linked together, and is used as a building block for synthesizing longer peptide chains. The presence of the Boc protecting group enables controlled amino acid attachment during peptide synthesis.

Electrochemical Studies

This compound has been used in electrochemical studies, exhibiting high selectivity for α-monomethoxylation, making it a useful tool for modifying other peptides .

Conformational Studies

Molecular dynamics studies suggest that this compound exhibits multiple low-energy conformations characterized by gamma-turns and type II beta-turns . These simulations indicate conformational flexibility due to low energy barriers between different conformations .

Comparison with Other Dipeptides

This compound shares structural similarities with other dipeptides and derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Pro-Gly-O-methyl ester | Proline instead of Valine | Different steric effects due to proline |

| Boc-Ala-Gly-O-methyl ester | Alanine instead of Valine | Simpler structure, less steric hindrance |

| Boc-Leu-Gly-O-methyl ester | Leucine instead of Valine | Larger side chain affecting hydrophobicity |

| Boc-Val-Ala-O-methyl ester | Alanine instead of Glycine | Potential differences in biological activity |

The unique combination of valine and glycine in this compound allows for specific interactions and reactivity patterns not found in similar compounds.

Applications in Oxidative Functionalization

Mecanismo De Acción

The mechanism of action of Boc-Val-Gly-OMe involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further peptide bond formation. The compound’s molecular targets include enzymes involved in peptide synthesis and degradation pathways .

Comparación Con Compuestos Similares

Boc-Val-Val-OMe: Another dipeptide derivative with similar protective groups.

Boc-Gly-Gly-OMe: A simpler dipeptide with glycine residues.

Boc-Ala-Val-Gly-OH: A tripeptide with an additional alanine residue.

Uniqueness: Boc-Val-Gly-OMe is unique due to its specific sequence of valine and glycine, which imparts distinct biochemical properties. Its methyl ester group also provides unique reactivity compared to other similar compounds .

Actividad Biológica

Boc-Val-Gly-OMe, a peptide derivative, has garnered attention in the field of biochemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

This compound is synthesized through the coupling of Boc-L-Valine with HCl- H-Gly-OMe. The reaction has shown high efficiency, yielding the desired product in 95% with a high degree of enantiomeric purity (>92% de) within two hours under aqueous conditions .

Table 1: Synthesis Summary

| Reaction Component | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|

| Boc-L-Val-OH + HCl- H-Gly-OMe | 95 | >92 |

2. Biological Properties

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and pharmaceutical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In one study, the compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones comparable to standard antibiotics .

Pharmaceutical Applications

This compound has been investigated for its potential role in drug development. Its structure allows for modifications that can enhance bioactivity or target specificity in therapeutic applications. The compound's ability to form stable complexes with other biomolecules makes it a candidate for further exploration in drug formulation .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was applied to cultures of Staphylococcus aureus and Escherichia coli. The results showed that concentrations as low as 0.5 mg/mL inhibited bacterial growth significantly, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Delivery Systems

A study explored the use of this compound in creating peptide-based drug delivery systems. By conjugating this peptide with anticancer drugs, researchers observed improved solubility and targeted delivery to cancer cells, enhancing therapeutic efficacy .

4. Research Findings

Recent findings have highlighted the versatility of this compound in various biochemical applications:

- Peptide Coupling Efficiency : The compound demonstrates excellent reactivity when coupled with other amino acids, making it suitable for synthesizing larger peptides .

- Enzymatic Stability : Studies indicate that this compound maintains stability in enzymatic environments, which is crucial for therapeutic applications where enzyme degradation is a concern .

5.

This compound is a promising compound with notable biological activities and potential applications in pharmaceuticals and biotechnology. Its efficient synthesis and demonstrated antimicrobial properties position it as an important candidate for further research and development.

Propiedades

IUPAC Name |

methyl 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-8(2)10(11(17)14-7-9(16)19-6)15-12(18)20-13(3,4)5/h8,10H,7H2,1-6H3,(H,14,17)(H,15,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHLFUWXEKATOI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186735 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51803-69-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51803-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.